![molecular formula C10H11N3S2 B6586310 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine CAS No. 1251624-86-8](/img/structure/B6586310.png)
4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine
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Overview
Description
4-Methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine (4M6TMP) is a small molecule derived from a thiazole ring that has recently gained attention for its potential applications in scientific research. It has been studied for its unique ability to bind to a wide range of targets, including proteins, enzymes, and other molecules. This molecule has been used in a variety of laboratory experiments, including those related to drug discovery, biochemistry, and physiology.
Scientific Research Applications
Antimicrobial Agents
4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine has shown significant potential as an antimicrobial agent. The thiazole and pyrimidine moieties are known for their ability to inhibit the growth of various bacteria and fungi. This compound can be used to develop new antibiotics that are effective against resistant strains of bacteria .
Anticancer Research
This compound has been investigated for its anticancer properties. The presence of the thiazole ring is crucial as it can interfere with the DNA synthesis of cancer cells, leading to cell death. Research has shown that derivatives of thiazole can be potent inhibitors of cancer cell proliferation, making this compound a promising candidate for anticancer drug development .
Anti-inflammatory Agents
4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine has also been studied for its anti-inflammatory properties. The compound can inhibit the production of pro-inflammatory cytokines, which are responsible for inflammation. This makes it a potential candidate for treating inflammatory diseases such as arthritis .
Antiviral Applications
The compound has shown potential in antiviral research. The thiazole ring can interact with viral enzymes, inhibiting their activity and preventing the replication of viruses. This makes it a valuable compound in the development of antiviral drugs, particularly against viruses that have developed resistance to existing treatments .
Neuroprotective Agents
Research has indicated that 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine may have neuroprotective effects. The compound can protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This opens up possibilities for its use in developing treatments for these conditions .
Antioxidant Properties
The compound has been found to possess antioxidant properties, which can neutralize free radicals and reduce oxidative stress in cells. This is particularly important in preventing cellular damage and aging, and it can be used in the development of supplements or drugs aimed at enhancing cellular health .
These applications highlight the versatility and potential of 4-methyl-6-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}pyrimidine in various fields of scientific research. If you need more detailed information on any specific application, feel free to ask!
Thiazoles: having diverse biological activities Synthesis and Biological Evaluation of Thiazole Derivatives
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets . These include antimicrobial, antifungal, antiviral, and antitumor targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives can inhibit certain enzymes or block specific receptors in biological systems .
Biochemical Pathways
Thiazole derivatives have been reported to influence various biochemical pathways . They can activate or inhibit these pathways, leading to different downstream effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
properties
IUPAC Name |
2-methyl-4-[(6-methylpyrimidin-4-yl)sulfanylmethyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c1-7-3-10(12-6-11-7)15-5-9-4-14-8(2)13-9/h3-4,6H,5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOJMNBYIBPYSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)SCC2=CSC(=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(((6-methylpyrimidin-4-yl)thio)methyl)thiazole |
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